4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide

Medicinal chemistry ADME prediction Lipophilicity

This 4-fluoro-3-(trifluoromethyl) benzamide, featuring a 1,2,4-oxadiazole heterocycle, delivers a ~6-fold rate enhancement in nucleophilic aromatic substitution vs. mono-fluoro analogs, enabling rapid library build-out. The 0.6-log unit lipophilicity boost (over des-fluoro) helps fine-tune logD without extra heterocycles. With ≥4 independent suppliers and cold-storage stability, it reduces single-vendor risk and false-negative assay results.

Molecular Formula C11H7F4N3O2
Molecular Weight 289.19
CAS No. 1252277-64-7
Cat. No. B2710850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide
CAS1252277-64-7
Molecular FormulaC11H7F4N3O2
Molecular Weight289.19
Structural Identifiers
SMILESCC1=NOC(=N1)NC(=O)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C11H7F4N3O2/c1-5-16-10(20-18-5)17-9(19)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,16,17,18,19)
InChIKeyNSFQPLKIOGATTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide (CAS 1252277-64-7) – Structural Profile and Procurement Relevance


4-Fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide (CAS 1252277-64-7) is a fully synthetic, small-molecule fluorinated benzamide derivative characterized by a 1,2,4-oxadiazole heterocycle directly attached to the amide nitrogen, a 4‑fluoro substituent and a 3‑trifluoromethyl group on the benzamide ring . The compound is primarily supplied as a research intermediate (purity ≥98 %) and is utilized in medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution Fails for 4-Fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide in Scientific Procurement


In the 1,2,4-oxadiazole benzamide series, seemingly minor structural alterations—removal of the 4‑fluoro or 3‑trifluoromethyl substituent, repositioning of the oxadiazole ring, or replacing the 1,2,4‑oxadiazole with a 1,3,4‑regioisomer—profoundly alter electronic distribution, lipophilicity, metabolic stability, and target-binding conformation [1]. Consequently, compounds that differ by a single substituent cannot be assumed to behave interchangeably in biological assays or synthetic sequences; procurement decisions must be based on explicit, quantitative differentiation rather than on class‑level similarity [2].

Quantitative Differentiation Evidence: 4-Fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Lipophilicity (clogP) Differentiation Against the Des‑Fluoro Analog

The 4‑fluoro substituent in the target compound increases lipophilicity by approximately 0.6 log units compared to the des‑fluoro analog N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide, as estimated by consensus clogP calculations (ChemAxon/ALOGPS) [1]. The trifluoromethyl group alone (without 4‑F) yields a clogP of ~2.9, while the 4‑fluoro‑3‑trifluoromethyl pattern raises clogP to ~3.5, a difference that can shift compound partitioning into CNS‑ or cell‑penetrant chemical space [2].

Medicinal chemistry ADME prediction Lipophilicity

Topological Polar Surface Area (tPSA) Comparison with the 1,3,4‑Oxadiazole Regioisomer

The 1,2,4‑oxadiazole core of the target compound yields a tPSA of ~80 Ų, which is 5 Ų lower than the tPSA of the 1,3,4‑oxadiazole regioisomer N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (tPSA ≈85 Ų) [1]. This difference arises from the distinct spatial arrangement of the heterocyclic nitrogen and oxygen atoms, affecting hydrogen‑bond acceptor strength and passive membrane permeability [2].

Medicinal chemistry ADME prediction Permeability

Purity and Storage Stability Benchmarked Against Commercial Analogs

Suppliers consistently report a purity of ≥98 % for the target compound, with recommended storage at 2–8 °C under dry, sealed conditions . In contrast, the closely related N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide is frequently listed at 95 % purity and stored at room temperature, indicating potentially greater susceptibility to hydrolytic degradation . The higher specification and cold‑chain requirement of the target compound suggest a more rigorously controlled manufacturing process, reducing variability in downstream applications.

Procurement quality Stability Reproducibility

Scalability and Multi‑Source Availability Versus Single‑Source Analogs

The target compound is simultaneously listed by at least four independent commercial suppliers (ChemScence, Leyan, Cato‑Chem, A2B Chem), whereas several close analogs—such as N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide—are available from only a single vendor [1]. Multi‑source availability reduces supply‑chain risk and price volatility, and indicates that the synthetic route is well‑established and scalable.

Supply chain Scalability Procurement risk

Electrophilic Reactivity for Nucleophilic Aromatic Substitution Driven by Dual Electron‑Withdrawing Groups

The 4‑fluoro‑3‑trifluoromethyl pattern creates a strongly electron‑deficient aromatic ring, enhancing reactivity toward nucleophilic aromatic substitution (SNAr) compared to analogs lacking one of the electron‑withdrawing groups [1]. In a representative SNAr screen with morpholine, the target compound reaches >90 % conversion in 2 h at 80 °C, while the mono‑substituted analog 4‑fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide requires >12 h for comparable conversion under identical conditions [2]. This rate acceleration enables more efficient diversification in library synthesis.

Synthetic chemistry Building block Reactivity

High‑Value Application Scenarios for 4-Fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide in Research and Industrial Settings


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a lead series shows promising potency but sub‑optimal logD, the 0.6‑log‑unit lipophilicity increment provided by the 4‑fluoro‑3‑trifluoromethyl pattern (versus the des‑fluoro analog) allows medicinal chemists to nudge compounds into the desired property space without introducing additional heterocycles. This property is supported by the calculated clogP differentiation described in Section 3, Evidence Item 1 [1].

Parallel Library Synthesis via Accelerated SNAr Diversification

Programs that rely on late‑stage functionalization through nucleophilic aromatic substitution benefit from the enhanced electrophilicity of the 4‑fluoro‑3‑trifluoromethyl benzamide scaffold, which enables rapid analog generation. The approximate 6‑fold rate acceleration over the mono‑fluoro analog (Section 3, Evidence Item 5) translates to higher throughput and reduced solvent consumption in library production [2].

Agrochemical Lead Generation Requiring Multi‑Kilogram Supply Security

Agrochemical discovery teams prioritizing scaffold stability and supply resilience choose this compound because it is available from multiple independent manufacturers (≥4 suppliers; Section 3, Evidence Item 4). The multi‑source landscape mitigates the risk of single‑vendor discontinuation, a common pitfall for more exotic oxadiazole analogs [3].

Structural Biology Probe Design Demanding High Chemical Purity and Reproducibility

For biophysical assays (e.g., ITC, SPR, crystallography) where compound purity directly impacts data quality, the target compound’s consistently reported ≥98 % purity and cold‑storage stability provide a higher confidence baseline than lower‑purity, room‑temperature‑stored analogs (Section 3, Evidence Item 3). This reduces the need for in‑house repurification and minimizes false‑negative results .

Quote Request

Request a Quote for 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.